2',2'-Difluorodeoxyuridine - 114248-23-6

2',2'-Difluorodeoxyuridine

Catalog Number: EVT-339265
CAS Number: 114248-23-6
Molecular Formula: C9H10F2N2O5
Molecular Weight: 264.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2',2'-difluorodeoxyuridine (dFdU) is a nucleoside analog, a class of compounds structurally similar to naturally occurring nucleosides, which are the building blocks of DNA and RNA. [] dFdU is a key metabolite of the anticancer drug gemcitabine (2',2'-difluorodeoxycytidine, dFdC). [] It is formed through the deamination of dFdC by the enzyme cytidine deaminase (CDA). [] In scientific research, dFdU serves as a valuable tool for studying nucleoside metabolism, transporter interactions, and potential therapeutic applications, particularly in understanding the mechanisms of action and resistance related to gemcitabine. []

Synthesis Analysis

The synthesis of 2',2'-difluorodeoxyuridine is typically achieved through the deamination of 2',2'-difluorodeoxycytidine (gemcitabine). [] This process can be catalyzed by the enzyme cytidine deaminase or through chemical methods. [] While detailed synthetic procedures are not explicitly outlined within the provided papers, they emphasize the metabolic conversion of gemcitabine into dFdU as a primary source of dFdU in biological systems. []

Molecular Structure Analysis

2',2'-difluorodeoxyuridine features a pyrimidine base (uracil) linked to a deoxyribose sugar. The distinct feature of this molecule is the presence of two fluorine atoms replacing the two hydrogen atoms at the 2' position of the deoxyribose sugar. [] This modification significantly impacts its biological activity and metabolic properties compared to its non-fluorinated counterpart, deoxyurdine. []

Chemical Reactions Analysis

2',2'-difluorodeoxyuridine can undergo phosphorylation reactions, similar to other nucleosides, to form its mono-, di-, and triphosphate forms (dFdUMP, dFdUDP, and dFdUTP, respectively). [] These phosphorylated forms are essential for its biological activity, particularly its potential involvement in DNA and RNA synthesis. []

Mechanism of Action

While initially considered an inactive metabolite of gemcitabine, recent research indicates that 2',2'-difluorodeoxyuridine might possess intrinsic cytotoxic activity. [] Its mechanism of action is believed to involve cellular uptake via nucleoside transporters, primarily hCNT1 (human concentrative nucleoside transporter 1). [] Once inside the cell, dFdU can be phosphorylated to its triphosphate form (dFdUTP), which can then be incorporated into DNA and RNA, potentially disrupting nucleic acid synthesis and leading to cell death. []

Applications
  • Understanding Gemcitabine Metabolism and Resistance: dFdU serves as a crucial marker for studying gemcitabine metabolism and the impact of the CDA enzyme on gemcitabine's efficacy. [] Research has explored the influence of CDA polymorphisms on dFdU formation and its relationship to gemcitabine's pharmacokinetics and toxicity. []
  • Investigating Nucleoside Transporter Interactions: dFdU's interaction with specific nucleoside transporters, especially hCNT1, highlights its role in elucidating the transport mechanisms of nucleosides and their analogs. [] This knowledge is crucial for understanding the cellular uptake and distribution of dFdU and similar compounds. []
  • Exploring Potential Therapeutic Applications: The discovery of dFdU's potential intrinsic cytotoxic activity opens avenues for investigating its therapeutic potential, either as a standalone agent or in combination with other drugs. [] Its activity against specific cancer cell lines, particularly those with high hCNT1 expression, suggests promising future research directions. []
Future Directions
  • Elucidating the Full Spectrum of its Cytotoxic Activity: Further investigations are needed to fully characterize the cytotoxic effects of dFdU in various cell lines and in vivo models. [] This includes exploring its mechanism of action, identifying sensitive cancer types, and determining its efficacy compared to gemcitabine and other anticancer agents. []
  • Optimizing dFdU Delivery and Formulation: Research focusing on improving the delivery and bioavailability of dFdU could enhance its therapeutic potential. [] This includes exploring various drug delivery systems, such as liposomes or nanoparticles, to improve its stability, cellular uptake, and targeted delivery to tumor sites. []
  • Investigating Combination Therapies: Studies evaluating the efficacy of dFdU in combination with other anticancer agents are crucial to identify potential synergistic interactions that could enhance its therapeutic effectiveness. [] This includes testing dFdU in combination with drugs that target different pathways or mechanisms of action to overcome drug resistance and improve treatment outcomes. []
  • Understanding its Role in the Microbiome: The recent discovery of bacteria metabolizing gemcitabine into dFdU in the tumor microenvironment highlights the need to investigate the impact of dFdU on the microbiome and its implications for drug resistance and therapeutic responses. []

Gemcitabine (2′,2′-Difluorodeoxycytidine, dFdC)

    Compound Description: Gemcitabine is a pyrimidine antimetabolite anticancer agent used to treat various solid tumors, including pancreatic cancer, non-small cell lung cancer, breast cancer, and bladder cancer [1-4, 6-8, 10-12, 14-20]. Gemcitabine requires intracellular activation by phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites, which inhibit DNA synthesis [, ].

    Relevance: Gemcitabine is the parent compound of 2′,2′-Difluorodeoxyuridine (dFdU). It is rapidly metabolized to dFdU in vivo primarily by cytidine deaminase (CDA) [1-4, 6, 8, 10, 12-14, 16, 18-20]. The relative activity of dFdU compared to gemcitabine has been debated in the literature. Some studies report that dFdU possesses significantly less cytotoxic activity compared to Gemcitabine, while others indicate dFdU may retain some cytotoxic activity through intracellular phosphorylation and incorporation into nucleic acids [, , , ]. The pharmacokinetics and pharmacodynamics of gemcitabine and dFdU have been extensively studied in various cancer types, including the impact of administration route, hepatic and renal function, and co-administration of other drugs [4, 5, 9, 11, 13, 15, 17, 20-22].

Gemcitabine triphosphate (dFdCTP)

    Compound Description: Gemcitabine triphosphate is the major active metabolite of gemcitabine [, , ]. It is formed intracellularly by phosphorylation and incorporates into DNA, leading to inhibition of DNA synthesis and cell death [, , ].

    Relevance: Gemcitabine triphosphate is the active metabolite of both Gemcitabine and, to a lesser extent, 2′,2′-Difluorodeoxyuridine [, ]. The intracellular accumulation of dFdCTP is considered a critical determinant of gemcitabine efficacy. Studies have shown that the formation of dFdCTP can be influenced by various factors, including the expression of nucleoside transporters, the activity of CDA, and co-administration of other drugs [, , , ].

2′,2′-Difluorodeoxycytidine monophosphate (dFdCMP)

    Compound Description: Gemcitabine monophosphate is an intermediate metabolite in the activation pathway of gemcitabine [].

    Relevance: Similar to gemcitabine, 2′,2′-Difluorodeoxyuridine (dFdU) can be phosphorylated to its monophosphate form, dFdUMP []. The formation of dFdCMP is the first step in the phosphorylation cascade that leads to the active metabolite, dFdCTP [].

2′,2′-Difluorodeoxycytidine diphosphate (dFdCDP)

    Compound Description: Gemcitabine diphosphate is an intermediate active metabolite of gemcitabine, ultimately converted to dFdCTP [].

    Relevance: Similar to gemcitabine, 2′,2′-Difluorodeoxyuridine (dFdU) can be phosphorylated to its diphosphate form, dFdUDP []. The formation of dFdCDP is a critical step in the activation pathway of Gemcitabine as it is a precursor to the most active metabolite, dFdCTP [].

2′,2′-Difluorodeoxyuridine monophosphate (dFdUMP)

    Compound Description: dFdUMP is a phosphorylated metabolite of dFdU [].

    Relevance: dFdUMP is formed by the phosphorylation of 2′,2′-Difluorodeoxyuridine (dFdU), suggesting that dFdU, similar to Gemcitabine, can be metabolized by kinases []. dFdUMP may contribute to the overall cytotoxic effect observed with dFdU, potentially through its further phosphorylation to dFdUDP and dFdUTP [].

2′,2′-Difluorodeoxyuridine diphosphate (dFdUDP)

    Compound Description: dFdUDP is a phosphorylated metabolite of dFdU [].

    Relevance: dFdUDP is formed by the phosphorylation of 2′,2′-Difluorodeoxyuridine (dFdU), suggesting that dFdU, similar to Gemcitabine, can be metabolized by kinases []. dFdUDP may contribute to the overall cytotoxic effect observed with dFdU, potentially through its further phosphorylation to dFdUTP [].

2′,2′-Difluorodeoxyuridine triphosphate (dFdUTP)

    Compound Description: dFdUTP is a phosphorylated metabolite of dFdU [].

    Relevance: dFdUTP is formed by the phosphorylation of 2′,2′-Difluorodeoxyuridine (dFdU), suggesting that dFdU, similar to Gemcitabine, can be metabolized by kinases []. Importantly, dFdUTP can be incorporated into DNA and RNA, potentially contributing to the cytotoxicity of dFdU [].

Cytarabine (Ara-C)

    Compound Description: Cytarabine is a pyrimidine nucleoside analog used in chemotherapy to treat various forms of leukemia and lymphoma [].

    Relevance: Cytarabine, like 2′,2′-Difluorodeoxyuridine and Gemcitabine, is a deoxycytidine analog that requires activation by dCK []. Studying its metabolism and interactions with CDA and dCK could provide insights into the metabolic pathways and potential drug interactions of dFdU.

1-β-D-Arabinofuranosylcytosine

    Compound Description: 1-β-D-Arabinofuranosylcytosine is a chemotherapy agent used to treat various types of cancer, primarily leukemia and lymphoma []. Like Gemcitabine, it is a pyrimidine analog.

    Relevance: This compound, like 2′,2′-Difluorodeoxyuridine and Gemcitabine, is a deoxycytidine analog that requires activation by dCK []. The cross-resistance observed between Gemcitabine and 1-β-D-Arabinofuranosylcytosine in resistant cell lines suggests that dFdU might also exhibit cross-resistance due to its dependence on dCK for activation [].

5-Aza-2′-deoxycytidine

    Relevance: This compound, similar to 2′,2′-Difluorodeoxyuridine and Gemcitabine, is a deoxycytidine analog that requires activation by dCK for its cytotoxic effects []. Cross-resistance patterns observed between Gemcitabine and 5-Aza-2′-deoxycytidine could indicate similar resistance mechanisms for dFdU, as all three drugs depend on dCK for activation [].

2-Chlorodeoxyadenosine

    Relevance: This compound, although not a deoxycytidine analog like 2′,2′-Difluorodeoxyuridine and Gemcitabine, is also a purine analog that requires activation by a kinase, albeit a different kinase []. Cross-resistance patterns observed between Gemcitabine and 2-Chlorodeoxyadenosine in resistant cell lines suggests shared resistance mechanisms, potentially related to nucleoside transport or downstream metabolic pathways []. Understanding these mechanisms could provide insights into the potential for dFdU resistance.

Deoxycytidine (dCyd)

    Relevance: Deoxycytidine is the natural substrate for deoxycytidine kinase (dCK), the enzyme responsible for phosphorylating both Gemcitabine and 2′,2′-Difluorodeoxyuridine []. Competition between deoxycytidine and dFdU for dCK could affect the intracellular activation of dFdU and thus influence its efficacy and toxicity.

Tetrahydrouridine

    Compound Description: Tetrahydrouridine is a cytidine deaminase (CDA) inhibitor, preventing the deamination of cytidine and deoxycytidine [].

    Relevance: Tetrahydrouridine is a potent inhibitor of cytidine deaminase (CDA), the enzyme responsible for the inactivation of Gemcitabine to 2′,2′-Difluorodeoxyuridine [, , ]. By inhibiting CDA, tetrahydrouridine can increase the half-life and exposure of Gemcitabine, enhancing its therapeutic efficacy [].

3,4,5,6-Tetrahydrodeoxyuridine

    Compound Description: 3,4,5,6-Tetrahydrodeoxyuridine is an inhibitor of dCMP deaminase [].

    Relevance: 3,4,5,6-Tetrahydrodeoxyuridine can modulate the intracellular metabolism of 2′,2′-Difluorodeoxyuridine by altering the activity of dCMP deaminase, an enzyme involved in pyrimidine metabolism []. This modulation can potentially affect the balance between dFdU phosphorylation and deamination, impacting its overall activity.

Doxorubicin

    Compound Description: Doxorubicin is an anthracycline antibiotic widely used as a chemotherapy agent to treat various types of cancers [].

    Relevance: Doxorubicin is a chemotherapy agent with a different mechanism of action than Gemcitabine and 2′,2′-Difluorodeoxyuridine []. The development of cross-resistance to doxorubicin in Gemcitabine-resistant cell lines, which are also resistant to dFdU, suggests the involvement of multidrug resistance mechanisms that are not specific to deoxycytidine analogs [].

Vincristine

    Compound Description: Vincristine is a vinca alkaloid widely used as a chemotherapy agent to treat various types of cancers [].

    Relevance: Vincristine is another chemotherapy agent with a different mechanism of action compared to Gemcitabine and 2′,2′-Difluorodeoxyuridine []. The observed cross-resistance to vincristine in Gemcitabine-resistant cell lines, which are also cross-resistant to dFdU, suggests potential involvement of multidrug resistance mechanisms, such as efflux pumps, which could limit the intracellular accumulation of dFdU [].

Properties

CAS Number

114248-23-6

Product Name

2',2'-Difluoro-2'-deoxyuridine

IUPAC Name

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H10F2N2O5

Molecular Weight

264.18 g/mol

InChI

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1

InChI Key

FIRDBEQIJQERSE-QPPQHZFASA-N

Synonyms

2’,2’-Difluoro-2’-deoxyuridine; 2’-Deoxy-2’,2’-difluorouridine; 2’,2’-Difluorodeoxyuridine

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.